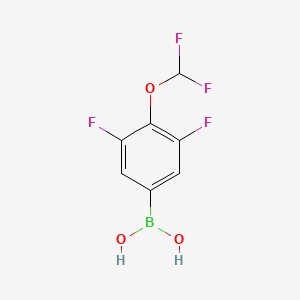

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Vue d'ensemble

Description

“(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are used as biochemical reagents and can be used as biological materials or organic compounds for life science-related research . They are used as building blocks in the synthesis of several organic compounds . They can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Synthesis Analysis

The synthesis of boronic acids is usually achieved through the electrophilic borylation of aryl Grignard reagents . A general and convenient protocol for this process involves the use of a diboron/methoxide/pyridine reaction system, which enables a photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has also been reported .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by the presence of the boronic acid group. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The product has a solvent molecule inserted between the amine nitrogen and boron, which has turned out to be an important structural postulate .

Chemical Reactions Analysis

Boronic acids are known to react with common multicomponent reactions (MCR) starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds . They are also used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid” include a molecular weight of 187.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3 .

Applications De Recherche Scientifique

Lewis Acid Chemistry

Tris(pentafluorophenyl)borane, a boron Lewis acid, finds applications in organic and organometallic chemistry. It is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. This compound also catalyzes tautomerizations and stabilizes less favored tautomeric forms through adduct formation (Erker, 2005).

Borylation Chemistry

Tris(pentafluorophenyl)borane is extensively used in borylation chemistry, which is a critical part of boron chemistry. It's used for hydrogenation, hydrosilylation, and Lewis acid catalysis, demonstrating its versatility as a reagent (Lawson & Melen, 2017).

Stability in Acidic Conditions

Boron-dipyrromethene (BODIPY) dyes, including those with boronic acid, are used in bioanalytical and bioimaging applications. The stability of these dyes, especially under acidic conditions, is crucial for their success in these applications (Wang et al., 2018).

Fluorescent Chemosensors

Boronic acid is used in developing fluorescent sensors to probe carbohydrates and bioactive substances, which is significant for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Sensing Applications

Boronic acids are utilized in sensing applications due to their interaction with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them useful in both homogeneous assays and heterogeneous detection (Lacina, Skládal, & James, 2014).

Formation of Diarylpalladium Complexes

(2,4,6-Trifluorophenyl)- and (2,6-difluorophenyl)boronic acids are used in the formation of cis-diarylpalladium complexes via intermolecular transfer. These complexes are used to produce unsymmetrical biaryls (Osakada, Onodera, & Nishihara, 2005).

Catalysis in Suzuki-Miyaura Coupling Reactions

Certain boronic acids are used in Suzuki-Miyaura reactions. A new palladium precatalyst was developed for these reactions, enabling the use of challenging substrates like polyfluorophenylboronic acid (Kinzel, Zhang, & Buchwald, 2010).

As a "Green" Catalyst

3,5-Bis(perfluorodecyl)phenylboronic acid is a green catalyst for the direct amide condensation reaction. Its strong electron-withdrawing effect and immobility in the fluorous recyclable phase make it an environmentally friendly option (Ishihara, Kondo, & Yamamoto, 2001).

Mécanisme D'action

The mechanism of action of boronic acids involves the lowering of the pKa of the boronic acid, which depends upon which sugar is added to the solution . This facilitates diol binding at neutral pH. The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .

Safety and Hazards

Orientations Futures

Optimizing the compatibility of boronic acids for MCR is an interesting synthetic challenge . The C-B bond is well known to react with common MCR starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds . This presents opportunities for future research and development in this area.

Propriétés

IUPAC Name |

[4-(difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMGLLJCWTMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590215 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid | |

CAS RN |

915401-97-7 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

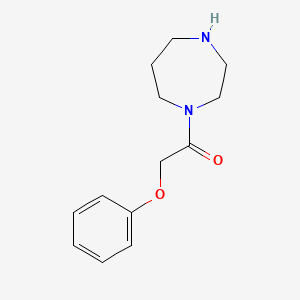

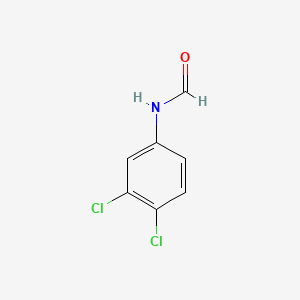

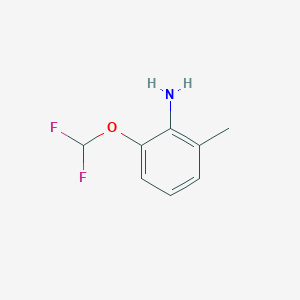

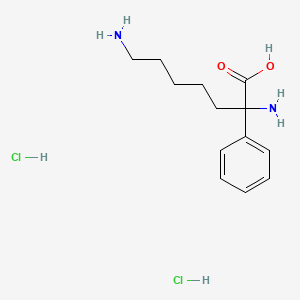

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)

![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)